
3-Ethynyl-4-fluoroaniline
Overview
Description
3-Ethynyl-4-fluoroaniline (CAS: 77123-60-5) is an aromatic amine derivative featuring an ethynyl (-C≡CH) group at the 3-position and a fluorine atom at the 4-position of the benzene ring. Its molecular formula is C₈H₆FN, with a molecular weight of 135.14 g/mol . The compound is commercially available in purities up to 97%, offered in quantities ranging from 100 mg to 10 g .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethynyl-4-fluoroaniline can be synthesized using 3-bromo-4-fluoronitrobenzene as a starting material. . The reaction conditions typically involve the use of tetra-triphenylphosphine palladium as a catalyst and an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-4-fluoroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Oxidation and Reduction Reactions: The aniline group can undergo oxidation to form nitroso or nitro derivatives, and reduction reactions can modify the ethynyl group.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to form carbon-carbon bonds.
Nucleophiles: Such as amines or thiols, used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate, used for oxidation reactions.
Major Products Formed
Substituted Anilines: Formed from substitution reactions.
Coupled Products: Formed from coupling reactions involving the ethynyl group.
Oxidized Derivatives: Formed from oxidation reactions of the aniline group.
Scientific Research Applications
Chemical Synthesis
3-Ethynyl-4-fluoroaniline serves as a vital building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various coupling reactions. The ethynyl group acts as a nucleophile, facilitating carbon-carbon bond formation, while the fluoro group enhances the compound's reactivity and stability, making it an essential intermediate in synthetic pathways.
Medicinal Applications
The compound has garnered attention for its potential role in pharmaceuticals. Specifically, it is being investigated as an intermediate in the synthesis of cancer-targeting therapeutics. Research indicates that compounds derived from this compound may inhibit tumor growth by targeting specific receptors involved in cancer cell proliferation .
Case Study: Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit dose-dependent cytotoxicity against various cancer cell lines. For instance, one study reported a significant reduction in cell viability in breast cancer cells treated with these compounds . This highlights the compound's potential as a lead structure for developing novel anticancer agents.
Industrial Applications
Beyond its role in academia and medicine, this compound is utilized in the production of specialty chemicals and materials with tailored properties. Its unique functional groups allow for modifications that can enhance material characteristics such as thermal stability and chemical resistance, making it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of 3-ethynyl-4-fluoroaniline depends on its specific application. In coupling reactions, the ethynyl group acts as a nucleophile, participating in the formation of carbon-carbon bonds. The fluoro group can influence the reactivity and stability of the compound, making it a valuable intermediate in various synthetic pathways .
Comparison with Similar Compounds
Key Properties :
- Storage : Requires protection from light and storage under inert atmospheres at 2–8°C .
- Hazards : Classified with hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) .
Comparison with Structurally Similar Compounds
3-Ethynyl-4-fluoroaniline vs. 3-Chloro-4-fluoroaniline
- Structural Differences : Replaces the ethynyl group with chlorine at the 3-position (CAS: 367-21-5; molecular formula: C₆H₅ClFN) .
- Impact :
- The chlorine atom is electron-withdrawing but less reactive in click chemistry compared to the ethynyl group , which enables alkyne-specific reactions (e.g., Huisgen cycloaddition) .
- Applications : Chlorinated analogs are more common in agrochemicals, whereas ethynyl derivatives are prioritized in medicinal chemistry for modular synthesis .
This compound vs. 3-Ethynyl-2,4-difluoroaniline
- Structural Differences : Additional fluorine at the 2-position (CAS: 1792939-17-3; molecular formula: C₈H₅F₂N) .
- Impact :
This compound vs. 3-Chloro-4-ethoxy-5-fluoroaniline
- Structural Differences : Incorporates ethoxy (-OCH₂CH₃) and chlorine substituents (CAS: 1017778-85-6; molecular weight: 189.61 g/mol) .
- Impact :
Research and Development Insights
- Reactivity : The ethynyl group in this compound enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioconjugation and drug labeling .
- Fluorine Effects : The 4-fluoro substituent enhances metabolic stability and bioavailability in drug candidates, a feature shared with other fluorinated anilines .
Biological Activity
Chemical Structure and Properties
3-Ethynyl-4-fluoroaniline has the molecular formula C_8H_6FN and a CAS number of 77123-60-5. Its structure features a fluorine atom at the para position (4-position) of the aniline ring and an ethynyl group (-C≡CH) at the meta position (3-position). This unique arrangement influences its electronic properties and reactivity, which could be advantageous in various scientific applications.
Synthesis Methods
The synthesis of this compound can be accomplished through several methods. One notable approach involves the reaction of 4-fluoroaniline with trimethylsilylacetylene in the presence of a palladium catalyst, followed by deprotection using tetrabutylammonium fluoride. This method is characterized by its simplicity, mild reaction conditions, and high yield .
Biological Activity Overview
While direct studies on this compound are scarce, its structural similarity to other fluoroanilines suggests potential interactions with biological systems. The following points summarize its potential biological activities:
- Toxicity Studies : Related compounds such as 4-fluoroaniline have been studied for their toxicity effects on organisms like earthworms. These studies indicate that fluorinated compounds can affect metabolic pathways due to enhanced lipophilicity, potentially influencing absorption and distribution within biological systems .
- Antiparasitic Activity : In a study evaluating compounds for efficacy against Toxoplasma gondii, this compound was included in bioassays where it was administered to mice. The results indicated that while specific efficacy data for this compound were not detailed, its inclusion suggests potential antiparasitic properties .
Comparative Analysis with Related Compounds
To better understand the biological implications of this compound, it is useful to compare it with other related compounds. The following table summarizes key findings from studies involving structurally similar compounds:
Case Studies and Research Findings
- Toxicity Assessment : A study on the metabolic fate of 4-fluoroaniline indicated significant urinary metabolites resulting from hydroxylation processes. Similar metabolic pathways may be expected for this compound due to its structural characteristics .
- Antiparasitic Efficacy : In vivo bioassays involving compounds similar to this compound showed promise against Toxoplasma gondii, suggesting that further research could elucidate its potential as an antiparasitic agent .
- Cancer Research : Although not directly tested, the compound's structural features may lend themselves to applications in cancer therapeutics, similar to other derivatives that have shown antiproliferative effects against various tumor cell lines .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Ethynyl-4-fluoroaniline, and how is structural purity validated?
Methodological Answer: this compound is synthesized via substitution reactions, often starting from halogenated precursors. For example, in a patent application (), it replaced 3-ethynylaniline in a coupling reaction with an imidazo[4,5-b]pyridine carboxamide derivative. Key steps include:
- Sonogashira coupling to introduce the ethynyl group.
- Fluorination using selective reagents (e.g., KF or DAST).
Structural Validation:
- NMR Spectroscopy : H/C NMR confirms substitution patterns (e.g., ethynyl proton at δ ~2.5–3.5 ppm; aromatic fluorine splitting).
- Mass Spectrometry : ESI-MS (M+1 = 134.1) matches the molecular formula CHFN .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >97% purity, as reported in commercial standards .
Table 1: Synthetic Conditions and Characterization Data
Parameter | Details | Source |
---|---|---|
Reaction Temperature | 80–100°C (Sonogashira coupling) | |
Yield | 60–75% (typical for Sonogashira) | |
Key NMR Peaks (δ ppm) | 2.9 (ethynyl H), 6.8–7.2 (aryl H) |
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Under inert gas (N/Ar) at –20°C to prevent oxidation of the ethynyl group.
- Handling : Use chemical-impermeable gloves (nitrile) and fume hoods to avoid inhalation ().
- Decomposition Risks : Exposure to moisture or light may hydrolyze the ethynyl group to ketones. Monitor via TLC or LC-MS periodically .
Advanced Research Questions
Q. How can researchers resolve contradictions in the reactivity of this compound under varying catalytic conditions?
Methodological Answer: Discrepancies in cross-coupling efficiency (e.g., Suzuki vs. Buchwald-Hartwig) often arise from:
- Catalyst Poisoning : The ethynyl group may deactivate Pd catalysts. Use BrettPhos or SPhos ligands for improved stability .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions. Test under inert, anhydrous conditions .
Experimental Design Recommendations:
- Control Experiments : Compare yields with/without the ethynyl group (e.g., 4-fluoroaniline vs. This compound).
- Computational Modeling : DFT calculations (e.g., Gaussian) predict electron density distribution to explain regioselectivity .
Q. What analytical methods optimize detection of this compound in complex biological matrices?
Methodological Answer: For applications like histidine profiling ( ), use:
- LC-HRMS : C18 column (2.1 × 50 mm, 1.7 µm), gradient elution (0.1% formic acid in HO/MeCN). Limit of detection (LOD) ≈ 0.1 ng/mL.
- Chemical Probes : Couple with photoactivatable tags (e.g., NPA in ) for live-cell tracking. Validate specificity via knockout controls.
Table 2: Analytical Parameters
Technique | Sensitivity | Selectivity | Application Example |
---|---|---|---|
LC-MS/MS | 0.1 ng/mL | High | Metabolite identification |
Fluorescent Tagging | 10 nM | Moderate | Cellular imaging |
Q. How can researchers address discrepancies in reported toxicity profiles of this compound derivatives?
Methodological Answer: Contradictory toxicity data (e.g., EC values) may stem from:
- Impurity Interference : Byproducts like chloro derivatives () can skew results. Use preparative HPLC for isolation.
- Assay Variability : Compare MTT vs. ATP-based viability assays in parallel.
- Environmental Factors : Test under standardized OECD guidelines (e.g., pH 7.4, 37°C) to ensure reproducibility .
Q. What strategies validate the role of this compound in modulating enzymatic activity?
Methodological Answer:
Properties
IUPAC Name |
3-ethynyl-4-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMVCSBQJWRQNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506904 | |
Record name | 3-Ethynyl-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77123-60-5 | |
Record name | 3-Ethynyl-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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